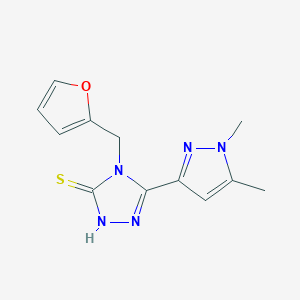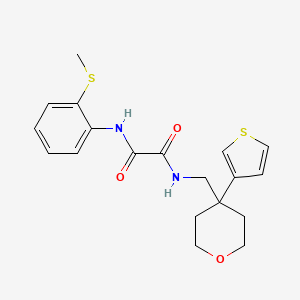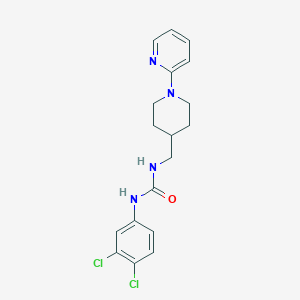![molecular formula C18H15NO4 B2424080 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione CAS No. 226218-61-7](/img/structure/B2424080.png)
1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione, also known as DPA, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields. It is a derivative of pyrrolidine-2,5-dione, a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on various enzymes . For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis
The molecular formula of this compound is C18H15NO4, and its molecular weight is 309.321.Aplicaciones Científicas De Investigación
Synthesis of Amino Acid Derivatives
1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione has been utilized in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, indicating its role in the development of novel amino acid derivatives. This process is significant in terms of yield and purity, providing a streamlined method for producing these important biochemical compounds (Cal et al., 2012).
Development of Anti-AIDS Drugs
The compound is a key building block in the synthesis of HIV protease inhibitors, a class of drugs crucial in the treatment of AIDS. The synthesis involves a diphenylprolinol-catalyzed enantio- and diastereoselective cross aldol reaction, showcasing its importance in pharmaceutical research (Hayashi et al., 2016).
Antimicrobial Potential
Novel azaimidoxy compounds, including variants of this compound, have been synthesized and shown potential as chemotherapeutic agents with antimicrobial activities. This suggests its role in the development of new treatments for microbial infections (Jain et al., 2006).
Organic Synthesis and Catalysis
It has been used in the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones, demonstrating its utility in organic synthesis and catalysis. This highlights its significance in creating complex molecular structures with potential applications in various chemical industries (Yang et al., 2015).
Conversion to Other Chemical Structures
The compound has been studied for its conversion to maleimide through tosylation, shedding light on its versatile nature in chemical transformations. This knowledge is beneficial for understanding the properties of related organic compounds (Yan et al., 2018).
Direcciones Futuras
The pyrrolidine-2,5-dione scaffold, to which 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione belongs, is a versatile scaffold that can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . This opens up opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity .
Mecanismo De Acción
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that it may interact with its target enzymes, leading to changes in their activity .
Biochemical Pathways
If it does indeed target carbonic anhydrase isoenzymes, it could potentially affect pathways related to ph regulation and fluid balance in the body .
Result of Action
If it acts on carbonic anhydrase isoenzymes, it could potentially alter enzyme activity, leading to changes at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione are largely influenced by its pyrrolidine core . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, have been reported to interact with various enzymes and proteins .
Cellular Effects
Compounds with a pyrrolidine core have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBXGURRDRCIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-{[(1-{6-[(2,5-dimethylphenyl)thio]pyrimidin-4-yl}piperidin-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2423998.png)

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)


![2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2424008.png)
![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2424011.png)
![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424012.png)
![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2424013.png)
![4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2424015.png)

